N'-(2-chloroacetyl)-3-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

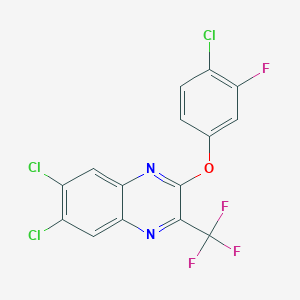

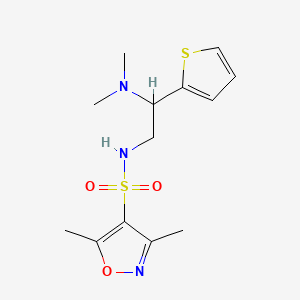

N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that contains a benzohydrazide group, a nitro group, and a chloroacetyl group . It is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .

Synthesis Analysis

The synthesis of compounds similar to N’-(2-chloroacetyl)-3-nitrobenzohydrazide often involves the reaction of chloroacetyl chloride with other compounds. For example, in the synthesis of lidocaine, a local anesthetic, chloroacetyl chloride reacts with diethyl amine . In another example, peptides containing an N-terminal 2-chloroacetyl group have been used in the synthesis of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .Molecular Structure Analysis

The molecular structure of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from its name and the structures of similar compounds. It likely contains a benzohydrazide core, with a nitro group attached to the benzene ring and a chloroacetyl group attached to the nitrogen of the hydrazide . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

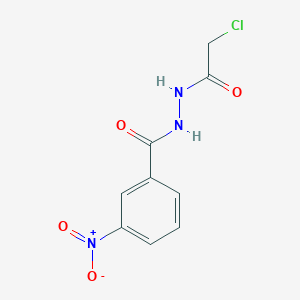

Chloroacetyl chloride, a component of N’-(2-chloroacetyl)-3-nitrobenzohydrazide, is known to be reactive. It can form esters and amides, and it can react with amines . The nitro group in N’-(2-chloroacetyl)-3-nitrobenzohydrazide could potentially be reduced to an amino group, and the hydrazide could potentially undergo condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from those of similar compounds. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a molar mass of 112.94 g/mol . It is denser than water and has higher boiling and melting points compared to related hydrocarbons .Wissenschaftliche Forschungsanwendungen

Photolabile Groups in Polymer and Materials Science

Polymers featuring photolabile groups, such as those related to the o-nitrobenzyl group, enable the alteration of polymer properties through irradiation. This property is exploited in the development of photodegradable hydrogels, (block) copolymers with o-NB side chain functionalization for thin film patterning, and photocleavable bioconjugates. These materials have significant applications in drug delivery systems, tissue engineering, and the development of responsive materials (Zhao et al., 2012).

Sensing and Detection Technologies

Compounds with nitrobenzo-2-oxa-1,3-diazole (NBD) skeletons are utilized in the design of fluorescent and colorimetric sensors due to their high reactivity towards amines and biothiols, accompanied by distinct colorimetric and fluorescent changes. These features make them suitable for biomolecular sensing and self-assembly, crucial in the development of diagnostic tools and environmental monitoring technologies (Jiang et al., 2021).

Environmental Bioremediation

Research on the biological detoxification of hazardous wastes, such as those containing nitrobenzene and chloronitrobenzene, employs novel bioreactor systems. These systems enable the biodegradation of toxic compounds in industrial wastewater without the need for pretreatment, highlighting the potential of using chemical compounds and their derivatives in environmental bioremediation efforts (Brookes & Livingston, 1994).

Drug Development and Medical Applications

Derivatives of N'-(2-chloroacetyl)-3-nitrobenzohydrazide and related compounds have been explored for their potential medical applications, including their role as intermediates in the synthesis of pharmaceuticals. For instance, the synthesis and properties of a highly fluorescent derivative of phosphatidylethanolamine indicate its utility as a probe for the phospholipid regions of membranes, which could have implications in medical diagnostics and research into cellular mechanisms (Monti et al., 1978).

Analytical and Chemical Reactivity Studies

The study of molecular interactions and chemical reactivity of pharmaceutical drugs through cocrystallization, such as with nitrofurantoin and 3-aminobenzoic acid, helps in understanding drug behavior. This knowledge contributes to the improvement of drug formulations and the exploration of novel drug delivery systems (Shukla et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMWKOXDTKJWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)